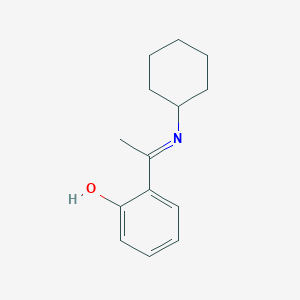
2-(N-cyclohexylethanimidoyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is an organic compound that features a phenol group and an imidoyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol typically involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form the imidoyl intermediate. This intermediate is then reacted with a phenol derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-N-cyclohexylethanimidoyl]phenol undergoes various chemical reactions, including:
Reduction: The imidoyl group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Scientific Research Applications
2-[(1Z)-N-cyclohexylethanimidoyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidoyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1Z)-N-cyclohexylethanimidoyl]aniline
- **2-[(1Z)-N-cyclohexylethanimidoyl]benzene
- **2-[(1Z)-N-cyclohexylethanimidoyl]naphthalene
Uniqueness
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is unique due to the presence of both a phenol group and an imidoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes this compound a valuable tool in various fields of research and industry .
Properties
CAS No. |
79602-24-7 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(N-cyclohexyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C14H19NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
InChI Key |
ZCCKPCBSASQBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















